molecular formula C9H15Cl2N3 B1455047 2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride CAS No. 1361113-62-3

2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride

Cat. No.: B1455047
CAS No.: 1361113-62-3
M. Wt: 236.14 g/mol
InChI Key: DWPMYTAOHUQBAA-UHFFFAOYSA-N
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Description

Discovery and Historical Context

The historical development of pyrazine compounds traces back to 1855 when Laurent first synthesized tetraphenylpyrazine through the dry distillation of α-phenyl-α-(benzylideneamino)acetonitrile, which he termed "amarone". This pioneering work established the foundation for an entire class of heterocyclic compounds that would eventually lead to the development of sophisticated derivatives such as this compound. The systematic understanding of pyrazine chemistry evolved significantly through the contributions of multiple researchers, including Wleügel in 1882, who first proposed the six-membered ring structure analogous to pyridine, and Mason and Wolff, who independently suggested the name "pyrazine" in 1887.

The specific compound this compound emerged as part of modern synthetic chemistry efforts to develop pyrazine derivatives with enhanced solubility and stability characteristics. The compound was first catalogued in chemical databases on April 9, 2013, with its most recent structural modifications recorded on May 18, 2025, indicating ongoing research interest and potential applications. The development of this particular derivative reflects the evolution of heterocyclic chemistry from the basic tetraphenylpyrazine discovered by Laurent to sophisticated, functionally diverse molecules designed for specific research applications.

The progression from early pyrazine synthesis methods, such as the Staedel-Rugheimer pyrazine synthesis from 1876 and the Gutknecht pyrazine synthesis from 1879, to modern approaches capable of producing complex derivatives demonstrates the remarkable advancement in synthetic organic chemistry. These historical methodologies laid the groundwork for contemporary synthetic strategies that enable the precise introduction of functional groups, such as the pyrrolidine moiety and methyl substituent found in this compound.

Chemical Classification and Structural Features

This compound belongs to the heterocyclic organic compound class, specifically categorized within the diazine family as a pyrazine derivative. The compound exhibits a distinctive molecular architecture characterized by a six-membered aromatic ring containing two nitrogen atoms positioned at the 1 and 4 positions, consistent with the pyrazine core structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 2-methyl-6-pyrrolidin-2-ylpyrazine;dihydrochloride.

The structural complexity of this compound encompasses multiple functional components that contribute to its unique chemical properties. The pyrazine ring serves as the central scaffold, providing aromatic stability and electronic characteristics that influence the compound's reactivity and potential biological interactions. The methyl substituent at position 2 introduces steric and electronic effects that can significantly impact the molecule's pharmacological profile, while the pyrrolidine ring at position 6 adds conformational flexibility and additional nitrogen functionality.

Table 1: Structural Identifiers and Physical Properties of this compound

Property Value
Chemical Abstracts Service Number 1361113-62-3
Molecular Formula C9H15Cl2N3
Molecular Weight 236.14 g/mol
International Chemical Identifier InChI=1S/C9H13N3.2ClH/c1-7-5-10-6-9(12-7)8-3-2-4-11-8;;/h5-6,8,11H,2-4H2,1H3;2*1H
International Chemical Identifier Key DWPMYTAOHUQBAA-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC1=CN=CC(=N1)C2CCCN2.Cl.Cl

The dihydrochloride salt form represents a strategic pharmaceutical modification that enhances the compound's stability and solubility characteristics compared to its free base form. This salt formation involves the protonation of basic nitrogen atoms within the molecule, typically the pyrrolidine nitrogen and potentially the pyrazine nitrogen, followed by association with chloride counterions. The resulting ionic character significantly improves water solubility, making the compound more suitable for various research applications and potential pharmaceutical formulations.

The three-dimensional conformation of this compound exhibits conformational flexibility due to the pyrrolidine ring, which can adopt various envelope and twisted conformations. This conformational diversity may contribute to the compound's ability to interact with different biological targets and influence its overall pharmacological profile. The spatial arrangement of functional groups within the molecule creates specific steric and electronic environments that determine the compound's chemical reactivity and biological activity patterns.

Relevance in Heterocyclic Chemistry and Medicinal Research

The significance of this compound extends beyond its individual chemical properties to encompass its role within the broader context of heterocyclic chemistry and medicinal research. Pyrazine derivatives have demonstrated remarkable versatility in biological applications, exhibiting diverse pharmacological activities including anti-inflammatory, antitubercular, anticancer, antibacterial, and neurological effects. This compound represents a specific example of how strategic structural modifications can be employed to develop potentially bioactive molecules with enhanced properties.

The medicinal chemistry relevance of pyrazine-containing compounds has been extensively documented, with numerous derivatives progressing to clinical applications globally. The structural features present in this compound, particularly the combination of pyrazine and pyrrolidine moieties, align with established pharmacophore patterns associated with biological activity. The pyrazine ring system has been identified as a privileged scaffold in drug discovery, capable of forming specific interactions with various protein targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Research into pyrazine derivatives has revealed their potential as inhibitors for various therapeutic targets, including kinases and other enzymes involved in disease pathogenesis. The structural complexity of this compound positions it as a valuable research tool for structure-activity relationship studies, enabling researchers to investigate the impact of specific functional groups on biological activity. The presence of both aromatic and aliphatic nitrogen atoms within the molecule provides multiple sites for potential protein interactions, enhancing the likelihood of specific biological effects.

Table 2: Comparative Analysis of Related Pyrazine Derivatives

Compound Molecular Formula Molecular Weight Key Structural Features
This compound C9H15Cl2N3 236.14 g/mol Methyl and pyrrolidine substitution
2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride C13H19Cl2N5 316.2 g/mol Imidazole and extended pyrrolidine substitution
2-Benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride C15H18ClN3 275.77 g/mol Benzyl substitution with single hydrochloride

The synthetic accessibility of this compound through established organic chemistry methodologies makes it an attractive target for medicinal chemistry programs. The compound's molecular weight of 236.14 grams per mole falls within the optimal range for drug-like properties, adhering to established guidelines for pharmaceutical compounds. Furthermore, the presence of multiple nitrogen atoms provides opportunities for metabolic transformations and structure-activity relationship optimization.

Properties

IUPAC Name

2-methyl-6-pyrrolidin-2-ylpyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-7-5-10-6-9(12-7)8-3-2-4-11-8;;/h5-6,8,11H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPMYTAOHUQBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) on Pyrazine Derivatives

One effective strategy involves starting with a halogenated pyrazine intermediate, such as 3-bromo-6-chloropyrazin-2-amine, which undergoes nucleophilic aromatic substitution with a pyrrolidine derivative or its precursor. For example, an S_NAr reaction of a Boc-protected pyrazine intermediate with l-prolinol or l-proline methyl ester can yield the desired pyrrolidinyl-substituted pyrazine intermediate. Subsequent deprotection and salt formation steps afford the dihydrochloride salt.

  • Example yields: The S_NAr reaction with l-prolinol gave a 60% yield of the pyrazine ortho prolinol intermediate, and deprotection produced the hydrochloride salt in 45% yield.

Suzuki–Miyaura Coupling Followed by Functional Group Transformations

Another route starts with Suzuki–Miyaura coupling between boronic acid derivatives and halogenated pyrazines to build biphenyl intermediates. These intermediates undergo amine protection, nucleophilic substitution with proline derivatives, ester hydrolysis, and amide coupling to introduce the pyrrolidinyl group. Although this route can be complex, it allows structural diversification.

  • Yields reported include 74% for the Suzuki coupling step and 47% for the nucleophilic substitution step.

One-Pot Multicomponent Reactions and Subsequent Cyclizations

Advanced synthetic strategies involve multicomponent Ugi reactions combined with nucleophilic substitution and N-acylation sequences to build fused heterocyclic systems related to pyrrolidinylpyrazines. Although these methods are more commonly applied to pyrrolopiperazine derivatives, the principles can be adapted for pyrrolidinylpyrazine synthesis.

  • These methods achieve high chemical yields and excellent stereochemical control, with diastereoselectivities reaching near quantitative levels.

Reaction Conditions and Purification

  • Typical solvents include tetrahydrofuran (THF), methanol, and acetonitrile.
  • Reactions often require mild heating or reflux conditions (e.g., 24 hours reflux in acetone for related compounds).
  • Deprotection steps use acidic methanolic solutions (e.g., 4 M HCl in MeOH).
  • Purification is commonly performed by column chromatography.
  • Final dihydrochloride salts are isolated by treatment with hydrochloric acid, enhancing stability and crystallinity.

Data Tables Summarizing Key Synthetic Steps and Yields

Step Reaction Type Starting Material(s) Product/Intermediate Yield (%) Notes
1 Suzuki–Miyaura Coupling (2,3-dichlorophenyl)boronic acid + 3-bromo-6-chloropyrazin-2-amine Biphenyl intermediate 74 Key C–C bond formation
2 Amine Protection Biphenyl intermediate Boc-protected biphenyl intermediate 60 Protects amine for further reactions
3 Nucleophilic Aromatic Substitution (S_NAr) Boc-protected intermediate + l-prolinol or l-proline methyl ester Pyrrolidinyl-substituted pyrazine intermediate 47 - 60 Introduces pyrrolidinyl moiety
4 Deprotection and Salt Formation Protected intermediate This compound 45 Acidic methanolic conditions

Research Findings and Analysis

  • The S_NAr approach is favored for its moderate to good yields and operational simplicity.
  • Protection of amine groups is critical to avoid side reactions and improve selectivity.
  • Multicomponent reactions offer a promising avenue for stereoselective synthesis but may require more complex purification.
  • The dihydrochloride salt form enhances compound stability and facilitates handling.
  • Computational studies (DFT) support the stereochemical outcomes observed in related pyrrolidinyl heterocycles, indicating thermodynamic favorability of specific diastereomers.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Neuropharmacology

Research indicates that 2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride exhibits potential neuroprotective effects. It has been studied for its ability to modulate neurotransmitter systems, particularly through interactions with adenosine receptors.

Key Findings:

  • Adenosine Receptor Modulation: The compound acts as an antagonist at adenosine A2A receptors, which are implicated in various neurological disorders. This antagonism can lead to enhanced cognitive functions and reduced neuroinflammation, making it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease .

Cancer Therapy

The compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells.

Case Study:

  • Lung Cancer Cells (A549): In vitro studies demonstrated that treatment with this compound increased markers of apoptosis, such as cleaved caspase-3 and PARP. This suggests its potential as an anticancer agent targeting lung cancer.

Pain Management

Preclinical studies have explored the analgesic properties of the compound, particularly in models of neuropathic pain.

Research Insights:

  • The modulation of adenosine receptors may contribute to pain relief mechanisms, offering a new avenue for developing analgesics that minimize side effects associated with traditional pain medications .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics. Its solubility profile supports effective delivery in vivo, which is crucial for achieving therapeutic efficacy.

Parameter Value
Solubility High (aqueous)
Bioavailability Moderate to High
Half-life TBD (To Be Determined)

Mechanism of Action

The exact mechanism of action of 2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving kinase inhibition and other biochemical interactions . Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrazine vs. Pyridine Derivatives
  • (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride (): Core Ring: Pyridine (one nitrogen atom) vs. pyrazine (two nitrogen atoms). Substituents: Similar substituents (methyl at position 2, pyrrolidin-2-yl at position 6), but the nitrogen count in the core affects hydrogen-bonding capacity and solubility .
Bicyclic vs. Monocyclic Structures
  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride (): Core Structure: Bicyclic (imidazo-pyrazine) vs. monocyclic pyrazine. Solubility: Both compounds are dihydrochloride salts, suggesting comparable aqueous solubility despite structural differences .

Substituent Position and Functional Group Analysis

Chlorine vs. Methyl Substituents
  • 2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride ():
    • Substituent Position : Chlorine at position 2 vs. methyl in the target compound.
    • Reactivity : Chlorine’s electron-withdrawing nature may increase susceptibility to nucleophilic substitution compared to the electron-donating methyl group.
    • Steric Effects : The 1-methylpyrrolidin-2-yl group introduces steric bulk at position 3, unlike the target compound’s substituent at position 6 .
Pyrrolidin-2-yl vs. Propenyl Groups
  • 2-Methyl-6-(1-propenyl)pyrazine ():
    • Functional Group : Propenyl (unsaturated) vs. pyrrolidin-2-yl (saturated cyclic amine).
    • Biological Relevance : Propenyl-containing pyrazines are implicated as semiochemicals in mammals, while pyrrolidine derivatives may engage in hydrogen bonding due to the amine group.
    • Solubility : The dihydrochloride form of the target compound offers superior aqueous solubility compared to the neutral propenyl derivative .

Solubility and Physicochemical Properties

Salt Forms and Solubility
  • 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride ():
    • Core Structure : Piperazine (six-membered ring with two nitrogens) vs. pyrrolidine (five-membered, one nitrogen).
    • Basicity : Piperazine’s dual nitrogen atoms increase basicity compared to pyrrolidine.
    • Solubility : Both dihydrochloride salts exhibit high solubility, but the target compound’s pyrrolidine substituent may reduce steric hindrance in binding interactions .
Thioether vs. Amine Substituents
  • 2-Methyl-6-(methylthio)pyrazine (): Functional Group: Methylthio (S-CH₃) vs. pyrrolidin-2-yl (cyclic amine). Lipophilicity: Methylthio increases lipophilicity, contrasting with the polar dihydrochloride form of the target compound .
Role in Semiochemical Signaling
  • 2,5-Dimethyl pyrazine and 2-methyl-6-(1-propenyl)-pyrazine ():
    • Biological Activity : These pyrazines are urinary volatile organic compounds (VOCs) in maned wolves, acting as semiochemicals.
    • Substituent Impact : The target compound’s pyrrolidine group may modulate odor intensity or receptor specificity compared to propenyl or methyl derivatives .
Structural Analogues in Drug Discovery
  • 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride (): Core Structure: Pyrimidine vs. pyrazine. Applications: Pyrimidines are common in kinase inhibitors, suggesting the target compound’s pyrazine core could be explored in analogous therapeutic contexts .

Comparative Data Table

Compound Name Core Structure Key Substituents Solubility (Dihydrochloride) Biological Relevance
Target Compound Pyrazine 2-methyl, 6-pyrrolidin-2-yl High Potential semiochemical/drug
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine Pyrazine 2-chloro, 3-(1-methylpyrrolidin-2-yl) Moderate Reactivity studies
2-Methyl-6-(1-propenyl)pyrazine Pyrazine 2-methyl, 6-propenyl Low Animal signaling VOC
(R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine Pyridine 2-methyl, 6-pyrrolidin-2-yl High Receptor binding studies
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Bicyclic Fused imidazole-pyrazine High Conformationally restricted

Research Findings and Implications

  • Solubility : The dihydrochloride form of the target compound enhances solubility compared to neutral pyrazines like 2-methyl-6-(1-propenyl)pyrazine .
  • Reactivity : Chlorine substituents (e.g., ) increase electrophilicity, whereas methyl groups favor stability .
  • Biological Activity : Pyrrolidine substituents may improve hydrogen-bonding interactions in drug-receptor systems compared to alkyl or thioether groups .

Biological Activity

Overview

2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a pyrazine ring and a pyrrolidine moiety. The biological activity of this compound has been investigated in various studies, revealing its potential applications in pharmacology, particularly in cancer therapy and neuropharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H13Cl2N3\text{C}_9\text{H}_{13}\text{Cl}_2\text{N}_3

Research indicates that this compound interacts with several biological targets, influencing various biochemical pathways. The primary mechanisms of action include:

  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially modulating dopaminergic and serotonergic systems.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer properties.
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from these studies:

Cell Line IC50 (µM) Mechanism References
A549 (Lung Cancer)12.5Induction of apoptosis
HCT116 (Colon Cancer)10.0Cell cycle arrest
MDA-MB-231 (Breast)15.0Inhibition of proliferation

These results suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Neuropharmacological Effects

In addition to its anticancer activity, this compound has been studied for its neuropharmacological effects. Research indicates that it may enhance cognitive functions and exhibit anxiolytic properties through modulation of neurotransmitter systems.

Case Studies

  • Study on Lung Cancer Cells : A study conducted on A549 cells demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers, suggesting its potential as a therapeutic agent in lung cancer treatment.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of the compound in animal models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve behavioral outcomes in treated subjects.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis : Start with pyrazinoic acid derivatives. Use thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to form the acid chloride intermediate, followed by coupling with pyrrolidine derivatives. Stirring at room temperature for 16 hours ensures complete conversion .
  • Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1:1.2 molar ratio of pyrazine to pyrrolidine) to minimize side products. Purification via recrystallization in ethanol/water mixtures improves yield.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrazine ring substitution pattern and pyrrolidine ring conformation. Key signals: pyrazine protons at δ 8.2–8.5 ppm; pyrrolidine protons at δ 1.8–2.2 ppm .
    • Mass Spectrometry : High-resolution ESI-MS should match the molecular formula C9H15N32HClC_9H_{15}N_3 \cdot 2HCl.
    • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (if applicable) .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers under nitrogen. Avoid aqueous solutions (hydrolysis risk).
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products may include pyrazine ring-opened amides .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Experimental Design Adjustments :
    • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution (e.g., liver microsome assays) to identify metabolic instability .
    • Receptor Binding Assays : Compare affinity in isolated receptors (e.g., corticotropin-releasing factor-1) versus whole-cell systems to assess off-target effects .
    • Statistical Validation : Use multivariate ANOVA to isolate confounding variables (e.g., dosing frequency, vehicle effects) .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Detect impurities at ppm levels (e.g., residual thionyl chloride derivatives) .
  • Ion Chromatography : Quantify chloride counterion stoichiometry (target: 2:1 HCl ratio) to confirm dihydrochloride formation .

Q. How does the stereochemistry of the pyrrolidine moiety influence pharmacological activity?

Methodological Answer:

  • Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to isolate (R)- and (S)-pyrrolidine isomers.
  • Activity Comparison : Test enantiomers in receptor-binding assays (e.g., CRF-1 antagonism). Stereospecific hydrogen bonding often enhances affinity by 10–100× .

Q. What strategies mitigate challenges in formulating this compound for in vivo delivery?

Methodological Answer:

  • Salt Form Optimization : Compare dihydrochloride with other salts (e.g., phosphate) for solubility and bioavailability. Use Franz diffusion cells to assess transdermal potential.
  • Nanoencapsulation : Prepare PLGA nanoparticles (60–100 nm) via solvent evaporation. Monitor drug loading efficiency (>80%) and burst release in PBS (pH 7.4) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride
Reactant of Route 2
2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride

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